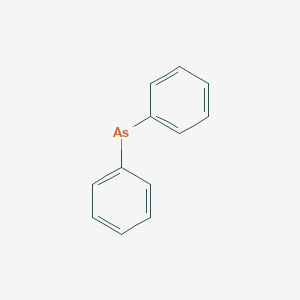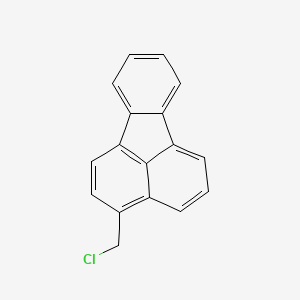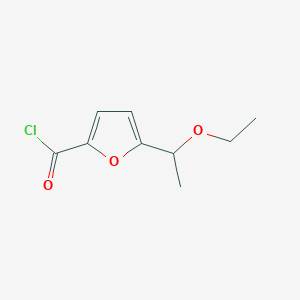
5-(1-Ethoxyethyl)furan-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethoxyethyl)furan-2-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 1-ethoxyethyl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride typically involves the reaction of 5-(1-ethoxyethyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The reaction conditions generally include:
Reagents: Thionyl chloride (SOCl₂)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethoxyethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(1-ethoxyethyl)furan-2-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carbonyl group.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethoxyethyl)furan-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the development of bioactive molecules and drug candidates.
Industrial Applications: Used in the production of specialty chemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride primarily involves its reactivity as an acid chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbonyl chloride: Similar structure but lacks the 1-ethoxyethyl group.
5-(Chloromethyl)furan-2-carbonyl chloride: Contains a chloromethyl group instead of the 1-ethoxyethyl group.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups at positions 2 and 5.
Uniqueness
5-(1-Ethoxyethyl)furan-2-carbonyl chloride is unique due to the presence of the 1-ethoxyethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific applications and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
93116-67-7 |
|---|---|
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
5-(1-ethoxyethyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c1-3-12-6(2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
QAQRAXYODVQGTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1=CC=C(O1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


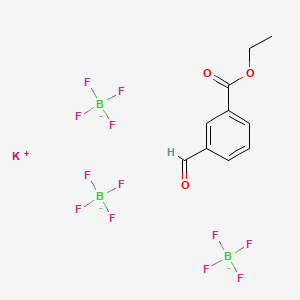
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
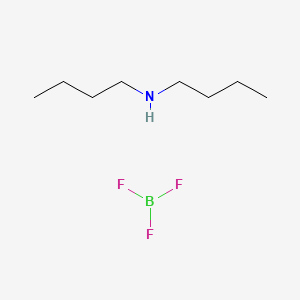
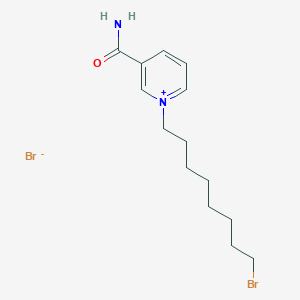
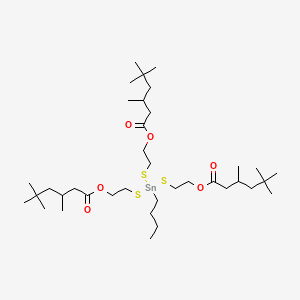
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)



